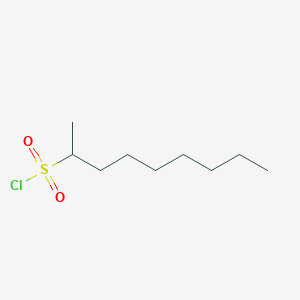
Nonane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonane-2-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO2S. It belongs to the class of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonane-2-sulfonyl chloride can be synthesized through the oxidation of nonane-2-thiol using reagents such as hydrogen peroxide (H2O2) in the presence of thionyl chloride (SOCl2) or zirconium tetrachloride (ZrCl4) . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize nonane-2-thiol to the corresponding sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the direct chlorination of nonane-2-sulfonic acid using chlorosulfonic acid (HSO3Cl) . This method is advantageous due to the solubility of sulfonyl chlorides in organic solvents, which facilitates their separation from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Nonane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to nonane-2-thiol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) are commonly used under mild conditions to form sulfonamides.
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Nonane-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfonamides and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of nonane-2-sulfonyl chloride involves the formation of a sulfonyl group (SO2) that can react with nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols . This reactivity is due to the presence of the electron-withdrawing sulfonyl group, which increases the electrophilicity of the sulfur atom .
Vergleich Mit ähnlichen Verbindungen
Nonane-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride . While all these compounds share similar reactivity due to the presence of the sulfonyl group, this compound is unique in its longer carbon chain, which can influence its solubility and reactivity in organic solvents .
List of Similar Compounds
Eigenschaften
Molekularformel |
C9H19ClO2S |
|---|---|
Molekulargewicht |
226.76 g/mol |
IUPAC-Name |
nonane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO2S/c1-3-4-5-6-7-8-9(2)13(10,11)12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
RYZGWYPDPNOYQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
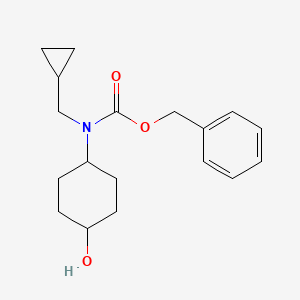

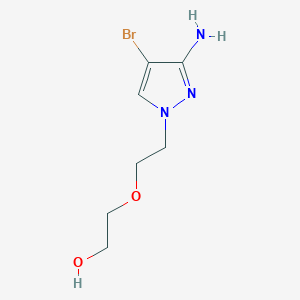
![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)

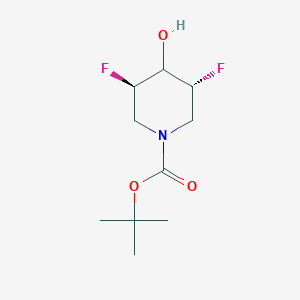
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)
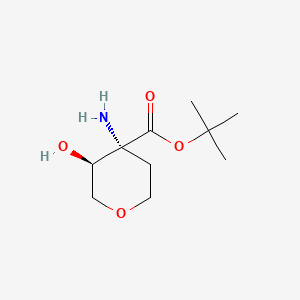
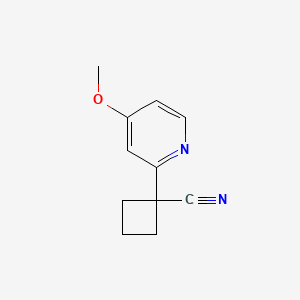
![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)
